2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide
CAS No.: 1351631-77-0
Cat. No.: VC11895473
Molecular Formula: C19H21N3O2S
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351631-77-0 |
|---|---|
| Molecular Formula | C19H21N3O2S |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | 2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H21N3O2S/c1-22(19-21-15-8-4-6-10-17(15)25-19)13-18(23)20-12-11-14-7-3-5-9-16(14)24-2/h3-10H,11-13H2,1-2H3,(H,20,23) |
| Standard InChI Key | BUWAWTXPENKFGH-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NCCC1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CN(CC(=O)NCCC1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2 |
Introduction
Synthesis Methods
The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole precursors with appropriate amines or alcohols. For 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide, a plausible synthesis route might involve:
-
Step 1: Preparation of the benzothiazole intermediate.
-
Step 2: Introduction of the methylamino group.
-
Step 3: Coupling with the 2-(2-methoxyphenyl)ethyl moiety.
Biological Activities
Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While specific data on 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide is lacking, related compounds have shown promising results:
-
Antimicrobial Activity: Benzothiazole derivatives have been effective against various bacterial and fungal strains .
-
Anticancer Activity: Some benzothiazole compounds exhibit potent anticancer effects, often surpassing standard drugs .
Research Findings
Given the absence of specific research findings on 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide, we can infer potential applications based on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume